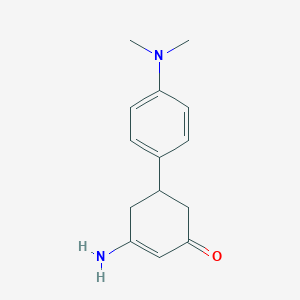
3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one
Overview
Description
3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one is an organic compound with a unique structure that combines an amino group, a dimethylamino group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction proceeds through a condensation mechanism, forming the desired cyclohexenone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenyl-cyclohex-2-en-1-one: Lacks the dimethylamino group, resulting in different chemical properties.
5-(4-Dimethylamino-phenyl)-cyclohex-2-en-1-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The presence of both amino and dimethylamino groups in 3-Amino-5-(4-dimethylamino-phenyl)-cyclohex-2-en-1-one makes it unique, providing a combination of reactivity and binding properties that are not found in similar compounds. This dual functionality allows for a broader range of applications in various fields .
Properties
IUPAC Name |
3-amino-5-[4-(dimethylamino)phenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(2)13-5-3-10(4-6-13)11-7-12(15)9-14(17)8-11/h3-6,9,11H,7-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYHGFXCGARPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-[4-[(2-chloroacetyl)amino]-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B8140828.png)
![Tert-butyl 2-[2-[(2-chloroacetyl)amino]phenyl]sulfanylacetate](/img/structure/B8140831.png)
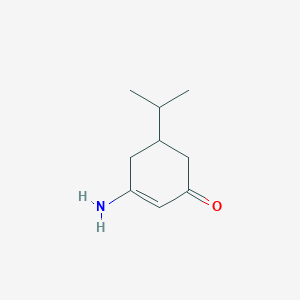
![6-bromo-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8140839.png)
![3-bromo-8,8-dimethyl-5-methylidene-7,9-dihydro-6H-pyrido[3,2-c]azepine](/img/structure/B8140860.png)
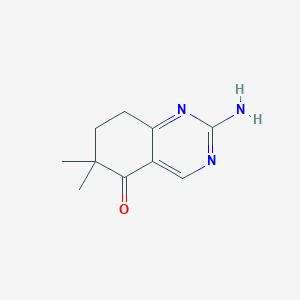
![6-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8140865.png)
![4-Hydroxy-2-methylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B8140869.png)
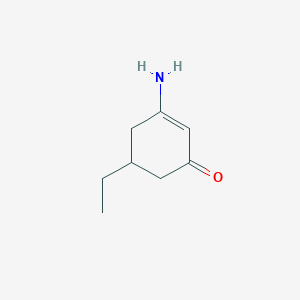
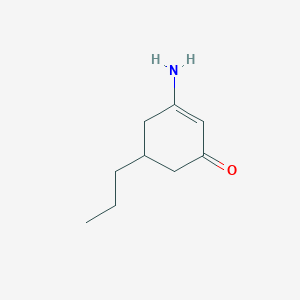
![Dimethyl 6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8140913.png)
![4-(3-Methoxyphenyl)-10-oxa-7-thia-2,3,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8140926.png)
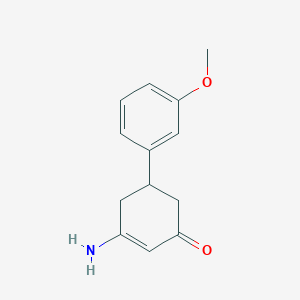
![2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8140945.png)
